GABAA Receptor Subtype Selectivity: m-Methylphenyl Analog 1e (Undecan-2-one Scaffold) vs. Parent Compounds 2027 and 018 in Extrasynaptic α4βδ vs. Synaptic α1/α2 Subtypes
In a systematic structure-activity relationship (SAR) study of the 3,9-diazaspiro[5.5]undecane scaffold at GABAA receptors, the structurally simplified m-methylphenyl analog 1e (built on the undecan-2-one core) demonstrated binding affinity of Ki = 180 nM at the α4βδ subtype [1]. Critically, 1e exhibited superior selectivity for the extrasynaptic α4βδ subtype over synaptic α1- and α2-containing subtypes when compared directly to the parent compounds 2027 and 018, which were previously characterized as potent but non-selective competitive GABAA receptor antagonists with low cellular membrane permeability [1]. This selectivity shift is attributed to structural determinants within the spirocyclic benzamide region of the undecan-2-one scaffold, specifically compensating for the conventional acidic moiety required for GABAA receptor ligand binding [1].
| Evidence Dimension | Binding affinity (Ki) and extrasynaptic vs. synaptic subtype selectivity |
|---|---|
| Target Compound Data | Analog 1e (undecan-2-one scaffold): Ki = 180 nM at α4βδ; superior selectivity for α4βδ over α1- and α2-containing subtypes |
| Comparator Or Baseline | Parent compounds 2027 and 018: potent competitive GABAA receptor antagonists, but non-selective across subtypes and with low cellular membrane permeability |
| Quantified Difference | Analog 1e Ki = 180 nM at α4βδ; selectivity rank order significantly shifted toward α4βδ preference vs. 2027/018 (non-selective profile). Functional rescue of T cell proliferation inhibition demonstrated for 1e. |
| Conditions | Radioligand binding assays at recombinant human GABAA receptor subtypes (α1β2γ2, α2β2γ2, α4βδ); T cell proliferation functional assay. Study: Bavo F et al., J Med Chem 2021 (PMID: 34908407). |
Why This Matters
For procurement decisions in immunomodulation research programs, this evidence demonstrates that the undecan-2-one scaffold (the core of CAS 1914148-54-1) can yield subtype-selective GABAA receptor antagonists, whereas earlier 3,9-diazaspiro[5.5]undecane-based leads (2027, 018) lack this selectivity—a critical differentiator when target-specific peripheral GABAA receptor modulation is desired.
- [1] Bavo F, de-Jong H, Petersen J, Falk-Petersen CB, Löffler R, et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021 Dec 23;64(24):17795-17812. doi: 10.1021/acs.jmedchem.1c00290. PMID: 34908407. View Source
